molecular formula C21H24N2O5S B2783181 4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896363-06-7

4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2783181
CAS No.: 896363-06-7
M. Wt: 416.49
InChI Key: KCBIDNVZSKQLCF-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps. The synthetic route often starts with the preparation of key intermediates, followed by their assembly into the final spirocyclic structure. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions for cost-effectiveness and efficiency .

Chemical Reactions Analysis

4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the desired therapeutic or chemical effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:

This compound’s uniqueness lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-18-7-5-6-17(16-18)20(24)22-12-10-21(11-13-22)23(14-15-28-21)29(25,26)19-8-3-2-4-9-19/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBIDNVZSKQLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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